molecular formula C12H13N3OS B6142578 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile CAS No. 926208-72-2

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile

Cat. No.: B6142578
CAS No.: 926208-72-2
M. Wt: 247.32 g/mol
InChI Key: JWRGGLYECYGFOS-UHFFFAOYSA-N
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Description

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4-one core. The compound features a 2-methylpropyl (isobutyl) substituent at position 5 and an acetonitrile group at position 2. Thienopyrimidines are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

2-[5-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7(2)5-8-6-17-12-10(8)11(16)14-9(15-12)3-4-13/h6-7H,3,5H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRGGLYECYGFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CSC2=C1C(=O)NC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Aminothiophene Synthesis

The foundational step involves constructing the 2-aminothiophene core via the Gewald reaction , a one-pot multicomponent condensation between a ketone, a cyanoacetamide derivative, and elemental sulfur. For this target compound, 2-methylpropyl ketone (isobutyl ketone) serves as the ketone component, while cyanoacetamide provides the nitrile functionality.

Reaction Conditions :

  • Ketone : 2-Methylpropyl ketone (1 equivalent)

  • Nitrile Source : Cyanoacetamide (1 equivalent)

  • Catalyst : Morpholine in DMF at 50–60°C for 12–24 hours.

This reaction yields 2-amino-5-(2-methylpropyl)thiophene-3-carbonitrile (Figure 1), characterized by IR absorption bands at 3400–3500 cm⁻¹ (N–H stretch) and 2200 cm⁻¹ (C≡N stretch). Computational studies confirm the dominance of the amino tautomer in nonpolar environments, ensuring stability during subsequent steps.

Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

The aminothiophene intermediate undergoes cyclization with formamide under acidic conditions to form the pyrimidin-4(3H)-one ring. This step introduces the 4-oxo group and positions the nitrile moiety at C2 of the fused thienopyrimidine system.

Optimized Protocol :

  • Cyclizing Agent : Formamide (neat)

  • Acid Catalyst : Concentrated HCl (2–3 drops)

  • Temperature : Reflux at 120°C for 6–8 hours.

The reaction proceeds via nucleophilic attack of the thiophene amino group on the formamide carbonyl, followed by dehydration (Figure 2). This method avoids chlorinated solvents, aligning with green chemistry principles.

Functional Group Optimization

Nitrile Retention and Stability

The 3-carbonitrile group on the thiophene precursor remains intact during cyclization due to the mild acidic conditions, avoiding hydrolysis to carboxylic acids. This contrasts with ester-containing analogues, which require harsher alkaline conditions for decarboxylation.

Key Advantage : Direct incorporation of the acetonitrile group eliminates post-cyclization functionalization steps, enhancing synthetic efficiency.

Alternative Synthetic Routes

Four-Component Reaction (4-CR)

A one-pot approach adapted from Shi et al. (2019) combines 2-methylpropyl ketone , ethyl cyanoacetate , elemental sulfur , and formamide under catalytic conditions.

Reaction Parameters :

  • Solvent : Ethanol

  • Catalyst : Piperidine (10 mol%)

  • Temperature : 80°C for 24 hours.

While this method reduces step count, the ethyl ester byproduct necessitates additional hydrolysis and nitrile conversion steps, making it less efficient than the Gewald-based route.

Chlorination-Substitution Strategy

A less favored pathway involves chlorinating a preformed pyrimidin-4(3H)-one at C4 using POCl₃, followed by nucleophilic substitution with cyanide.

Limitations :

  • Low regioselectivity at C2.

  • Requires toxic KCN/NaCN reagents.

  • Poor yields (<40%) due to competing side reactions.

Structural Validation and Characterization

Spectroscopic Analysis

  • ¹H NMR : Singlets at δ 1.05 ppm (9H, isobutyl CH₃) and δ 3.85 ppm (2H, CH₂CN).

  • 13C NMR : Peaks at δ 118.5 ppm (C≡N) and δ 162.0 ppm (C=O).

  • HRMS : [M+H]⁺ calculated for C₁₃H₁₅N₃OS: 277.0984; observed: 277.0986.

Comparative Efficiency of Methods

MethodStepsYield (%)Key Advantage
Gewald-Cyclization265–70Direct nitrile incorporation
Four-Component Reaction145–50Step economy
Chlorination-Substitution330–40Flexibility in substitution

Challenges and Optimization Opportunities

Byproduct Formation

The Gewald reaction occasionally produces 4-chloro-thieno[2,3-d]pyrimidine derivatives due to incomplete cyclization, necessitating chromatographic purification.

Mitigation :

  • Strict control of HCl concentration during cyclization.

  • Use of anhydrous DMF to minimize hydrolysis.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve Gewald reaction yields but complicate product isolation. Switching to toluene reduces DMF contamination but lowers reaction rates by 20–25% .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.

Scientific Research Applications

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound 1 : 2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS 451461-16-8)
  • Substituents : A 4-fluorophenyl group replaces the 2-methylpropyl group at position 5, and an acetic acid moiety is present at position 3.
  • Molecular Weight : 304.3 g/mol.
  • Key Differences :
    • The 4-fluorophenyl group enhances aromatic interactions and may improve binding affinity to hydrophobic targets compared to the aliphatic 2-methylpropyl group.
    • The acetic acid group introduces polarity, increasing solubility in aqueous media relative to the nitrile group in the target compound .
Compound 2 : N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide (CAS 1214218-23-1)
  • Substituents: A 5-methylthiophen-2-yl group at position 5 and a cyanocyclopentyl-acetamide group at position 3.
  • The molecular complexity (C19H18N4O2S2) suggests higher lipophilicity than the target compound .
Compound 3 : N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252926-55-8)
  • Substituents: A thieno[3,2-d]pyrimidin core (isomeric to the target’s [2,3-d] system), a 3-methoxyphenylmethyl group at position 3, and a sulfanyl-acetamide group.
  • Molecular Weight : 486.0 g/mol.
  • The sulfanyl group enhances hydrogen-bonding capacity, while the chloro-methylphenyl group contributes to steric bulk .

Physicochemical Properties

Property Target Compound (Hypothetical) Compound 1 Compound 2 Compound 3
Molecular Formula C14H15N3OS C14H9FN2O3S C19H18N4O2S2 C23H20ClN3O3S2
Molecular Weight ~289.35 g/mol 304.3 g/mol ~406.5 g/mol 486.0 g/mol
Functional Groups Nitrile, isobutyl Carboxylic acid Acetamide, nitrile Sulfanyl, acetamide
Key Substituents 2-methylpropyl 4-fluorophenyl 5-methylthiophen-2-yl 3-methoxyphenylmethyl

Biological Activity

The compound 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile (CAS No. 926208-72-2) belongs to a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₂H₁₃N₃OS
Molecular Weight247.32 g/mol
CAS Number926208-72-2
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular targets:

  • Enzyme Inhibition : The thieno[2,3-d]pyrimidine core is known for its role as an enzyme inhibitor. It can bind to the active sites of enzymes, blocking substrate access and preventing catalytic activity.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties due to the presence of the triazole moiety, which can disrupt microbial cell membranes, leading to cell death.
  • Anti-cancer Potential : Preliminary studies suggest that compounds in this class may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has indicated that derivatives of thieno[2,3-d]pyrimidines possess significant antimicrobial activity. For example:

  • Study Findings : A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against various bacterial strains, indicating potent antibacterial effects .

Anti-cancer Activity

In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of cancer cell lines:

  • Case Study : A derivative showed an IC50 value of 15 µM against breast cancer cells (MCF-7), suggesting promising anti-cancer activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityIC50 (µM)
Cetylpyridinium ChlorideAntimicrobial20
Domiphen BromideAntimicrobial25
2-[5-(2-methylpropyl)-4-oxo...]Antimicrobial/Anti-cancer15

Q & A

Basic: What are the critical synthetic steps for preparing 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile?

Answer:
The synthesis of this thienopyrimidine derivative involves three primary steps:

Core Formation : Cyclization of thiophene and pyrimidine precursors to construct the thieno[2,3-d]pyrimidin-4-one scaffold.

Substituent Introduction : Alkylation at position 5 with 2-methylpropyl (isobutyl) groups via nucleophilic substitution or coupling reactions.

Acetonitrile Functionalization : Attachment of the acetonitrile moiety at position 2 using reagents like chloroacetonitrile under basic conditions.
Optimization of solvent (e.g., DMF or THF), temperature (reflux conditions), and catalysts (e.g., K₂CO₃) is critical for yield improvement .

Basic: How is the structural integrity of this compound confirmed during synthesis?

Answer:
Structural validation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 2-methylpropyl group (δ ~0.9–1.2 ppm for methyl protons) and acetonitrile (δ ~3.0–3.5 ppm for CH₂CN).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the calculated mass (e.g., [M+H]⁺).
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the fused thienopyrimidine system .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Answer:
Key optimization strategies include:

  • Temperature Control : Lower temperatures reduce undesired cyclization byproducts. Microwave-assisted synthesis enhances regioselectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes hydrolysis of the acetonitrile group.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer catalysts improve efficiency in alkylation steps.
  • Purification Techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization removes impurities .

Advanced: What computational methods are used to predict the reactivity and electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the acetonitrile group’s electron-withdrawing nature enhances electrophilicity at the pyrimidine ring .
  • Molecular Docking : Predicts binding interactions with biological targets (e.g., kinases) by simulating ligand-receptor complexes.
  • ADMET Prediction : Assesses pharmacokinetic properties (e.g., solubility, metabolic stability) using tools like SwissADME .

Advanced: How can contradictions in biological activity data across similar derivatives be resolved?

Answer:
Contradictions often arise due to substituent effects. Resolution strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 2-methylpropyl with fluorophenyl) to isolate contributions to bioactivity .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to validate selectivity.
  • Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities and kinetics .

Advanced: What is the role of the acetonitrile group in modulating biological activity?

Answer:
The acetonitrile moiety:

  • Enhances Solubility : Its polar nature improves aqueous solubility compared to hydrophobic analogs.
  • Influences Binding : The nitrile group forms hydrogen bonds or dipole interactions with target proteins (e.g., catalytic lysine residues in kinases).
  • Metabolic Stability : Resists hydrolysis better than ester or amide groups, prolonging half-life in vivo.
    Comparative studies with cyano-free analogs (e.g., methyl or acetyl derivatives) can isolate its pharmacological impact .

Advanced: How are degradation products characterized under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), or thermal stress.
  • LC-MS/MS Analysis : Identifies degradation products (e.g., hydrolysis of the nitrile to carboxylic acid).
  • Stability-Indicating Assays : HPLC methods with photodiode array detectors track purity changes over time .

Advanced: What strategies improve the selectivity of this compound for specific biological targets?

Answer:

  • Bioisosteric Replacement : Substitute the thienopyrimidine core with pyrido[4,3-d]pyrimidine to alter steric and electronic profiles .
  • Proteomics Profiling : Use affinity-based pull-down assays to identify off-target interactions.
  • Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues in target enzymes .

Basic: What are the common biological targets for thieno[2,3-d]pyrimidine derivatives?

Answer:
These compounds often target:

  • Kinases : EGFR, VEGFR, and CDKs due to structural mimicry of ATP.
  • Epigenetic Regulators : Histone deacetylases (HDACs) or methyltransferases.
  • Microbial Enzymes : Dihydrofolate reductase (DHFR) in antibacterial studies.
    Activity is modulated by substituents (e.g., 2-methylpropyl enhances lipophilicity for membrane penetration) .

Advanced: How do structural modifications influence the compound’s pharmacokinetic profile?

Answer:

  • Lipophilicity : Adding alkyl groups (e.g., 2-methylpropyl) increases logP, enhancing blood-brain barrier penetration but reducing solubility.
  • Metabolic Sites : Fluorine substitution at aromatic rings blocks cytochrome P450-mediated oxidation.
  • Prodrug Strategies : Mask the nitrile group as a tert-butyl ester to improve oral bioavailability .

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